1,3-Dioxolane-4-methanol
Overview
Description
1,3-Dioxolane-4-methanol is a chemical compound that can be derived from glycerol, a renewable material, through acid-catalyzed condensation reactions with aldehydes and ketones, such as benzaldehyde, formaldehyde, and acetone. This compound is of interest due to its potential as a novel platform chemical, particularly as a precursor for 1,3-propanediol derivatives .
Synthesis Analysis
The synthesis of 1,3-dioxolane-4-methanol involves the condensation of glycerol with various carbonyl compounds. In one study, solid acids were evaluated as heterogeneous catalysts for the conversion of glycerol into cyclic acetals, including 1,3-dioxolane-4-methanol . Another approach for synthesizing derivatives of 1,3-dioxolane-4-methanol is through enantioselective transesterification catalyzed by Rhizopus sp. lipase, which has been shown to produce the (R)-alcohol with high enantiomeric excess .
Molecular Structure Analysis
The molecular structure of derivatives of 1,3-dioxolane-4-methanol has been elucidated through crystallography. For instance, a compound with a dioxolane ring and two aromatic rings was synthesized and its crystal structure was determined, showing that the two hydroxyl groups are on the same side of the dioxolane ring, and the configuration of the carbon centers is in the R form .
Chemical Reactions Analysis
1,3-Dioxolane-4-methanol and its derivatives can undergo various chemical reactions. Methanolysis of related compounds, such as 4-methyl-1,3-dioxane, has been studied, revealing that the reaction proceeds with the cleavage of the C-O bonds in the dioxolane ring, forming intermediates such as 3-methyl-4,6-dioxa-1-heptanol . Radical addition reactions have also been performed with fluorinated species, demonstrating the regioselectivity of additions of methylated 1,3-dioxolanes to perfluoroolefins .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane-4-methanol can be inferred from studies on related cyclic ethers. For example, the liquid-liquid equilibria of ternary systems including 1,3-dioxolane have been measured, providing insights into the solubility and distribution ratios of these compounds in different solvents . Additionally, the crystal structure of a related compound, (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, was determined, showing a non-planar 1,3-dioxane ring and the formation of a one-dimensional chain structure through hydrogen bonding .
Scientific Research Applications
Heterogeneous Catalysis
- Catalysing Condensations : 1,3-Dioxolane-4-methanol is used in acid-catalysed condensations with glycerol and other chemicals. This process is significant for creating novel platform chemicals like [1,3]dioxan-5-ols, which are precursors for 1,3-propanediol derivatives. Solid acids serve as heterogeneous catalysts for these reactions (Deutsch, Martin, & Lieske, 2007).
Surface Tension and Density Analysis
- Analyzing Intermolecular Interactions : The surface tensions and excess molar volumes of mixtures containing 1,3-dioxolane and various alkanols were studied. This research helps understand the nature and type of intermolecular interactions in these binary mixtures (Calvo, Pintos, Amigo, & Bravo, 2004).
Asymmetric Synthesis
- Synthesis of α-Hydroxy Esters : 1,3-Dioxolane-4-methanol has been evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This involves bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Enantioselective Transesterification
- Resolving Chiral Compounds : It has been used in the resolution of 2,2-diphenyl-1,3-dioxolane-4-methanol via lipase-catalyzed enantioselective transesterification. This process is crucial in producing specific enantiomers of compounds (Miyazawa et al., 1999).
Catalytic Carbonylation
- In Methanol to Acetic Acid Conversion : It has been investigated for its efficiency in the carbonylation of methanol to acetic acid using cobalt as a component of the catalyst. This is part of exploring novel basic ligands for homogeneous catalytic carbonylation (Lindner, Reber, & Wegner, 1988).
Physical Chemistry Studies
Studying Viscous Synergy and Antagonism : The densities, viscosities, and isentropic compressibility of ternary mixtures containing 1,3-dioxolane were determined. Such studies are critical for understanding the molecular packaging and specific interactions in liquid mixtures (Roy & Sinha, 2006).
Microwave Dielectric Permittivity : The microwave dielectric properties of aqueous solutions of 1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane-4-methanol were measured. This is vital for understanding the dynamics of water molecules in solution and the effects of interaction between different groups of molecules (Lyashchenko et al., 2021).
Chemical Synthesis
In High-Performance Thermosets : 1,3-Dioxolane-4-methanol chemistry was explored for producing biobased polyester thermosets. This demonstrates its potential in sustainable materials science (Gazzotti et al., 2018).
Optical Activity Studies : The lipase-catalyzed acylation of racemic ketals and diastereomeric acetals was studied, showcasing its role in preparing optically active compounds (Vänttinen & Kanerva, 1996).
properties
IUPAC Name |
1,3-dioxolan-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-1-4-2-6-3-7-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHGAOWOIJMTPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863547 | |
Record name | (1,3-Dioxolan-4-yl)methanol | |
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Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |
Record name | Glycerol formal | |
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Product Name |
1,3-Dioxolane-4-methanol | |
CAS RN |
5464-28-8 | |
Record name | 1,3-Dioxolane-4-methanol | |
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Record name | Glycerol formal | |
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Record name | (1,3-Dioxolan-4-yl)methanol | |
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Record name | 1,3-dioxolan-4-ylmethanol | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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